molecular formula C7H14N2O B14562017 N-Methyl-N'-pentan-2-ylideneformohydrazide CAS No. 61748-18-3

N-Methyl-N'-pentan-2-ylideneformohydrazide

Cat. No.: B14562017
CAS No.: 61748-18-3
M. Wt: 142.20 g/mol
InChI Key: ZKHDUXSNGKEDAG-UHFFFAOYSA-N
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Description

N-Methyl-N’-pentan-2-ylideneformohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-pentan-2-ylideneformohydrazide typically involves the reaction of N-methylhydrazine with pentan-2-one. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

N-Methylhydrazine+Pentan-2-oneN-Methyl-N’-pentan-2-ylideneformohydrazide\text{N-Methylhydrazine} + \text{Pentan-2-one} \rightarrow \text{N-Methyl-N'-pentan-2-ylideneformohydrazide} N-Methylhydrazine+Pentan-2-one→N-Methyl-N’-pentan-2-ylideneformohydrazide

Industrial Production Methods

Industrial production methods for N-Methyl-N’-pentan-2-ylideneformohydrazide may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-pentan-2-ylideneformohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazine and ketone.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of N-methylhydrazine and pentan-2-one.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N-Methyl-N’-pentan-2-ylideneformohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N’-pentan-2-ylideneformohydrazide involves its interaction with molecular targets through the hydrazone functional group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N’-phenylformohydrazide
  • N-Methyl-N’-ethylformohydrazide
  • N-Methyl-N’-butylformohydrazide

Uniqueness

N-Methyl-N’-pentan-2-ylideneformohydrazide is unique due to its specific alkyl chain length and the resulting physicochemical properties. This uniqueness can influence its reactivity, solubility, and biological activity compared to other similar compounds.

Properties

CAS No.

61748-18-3

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-methyl-N-(pentan-2-ylideneamino)formamide

InChI

InChI=1S/C7H14N2O/c1-4-5-7(2)8-9(3)6-10/h6H,4-5H2,1-3H3

InChI Key

ZKHDUXSNGKEDAG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NN(C)C=O)C

Origin of Product

United States

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